7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
7-bromoimidazo[1,2-a]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-6-1-2-12-5-7(4-10)11-8(12)3-6/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDAJAYWYYKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can proceed under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines . For instance, in toluene, the reaction is promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, the reaction proceeds via one-pot tandem cyclization/bromination when only TBHP is added, resulting in 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include iodine (I2), tert-butyl hydroperoxide (TBHP), and various solvents such as toluene and ethyl acetate .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with α-bromoketones and 2-aminopyridines can yield N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-a]pyridines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₄BrN₃
- Molecular Weight : 222.04 g/mol
- Structural Characteristics : The compound features a fused bicyclic structure, comprising imidazole and pyridine rings, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile has emerged as a promising scaffold for the development of pharmaceutical compounds. Its structural properties allow for modifications that can enhance therapeutic efficacy.
Key Findings:
- Anticancer Activity : Research indicates significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT29. For instance, one study reported an IC₅₀ value of approximately 3.2 µM against MDA-MB-231 cells, with mechanisms involving apoptosis induction and inhibition of cell migration .
- Antimicrobial Properties : The compound has shown effectiveness against multidrug-resistant Mycobacterium tuberculosis (MDR-TB), with minimum inhibitory concentration (MIC) values ranging from 0.03 to 5.0 µM . This highlights its potential as a lead compound in the development of new anti-TB drugs.
Material Science
The unique structural properties of this compound make it valuable in the development of advanced materials.
Applications:
- Organic Electronics : The compound's nitrogen-containing heterocycles can be explored for applications in organic semiconductors and photovoltaic materials due to their electronic properties.
- Functional Materials : Its reactivity allows for the synthesis of functional materials that can be utilized in various industrial applications.
Chemical Reactions
The compound undergoes various chemical reactions:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Cyclization Reactions : It can participate in cyclization reactions to form more complex structures.
Case Study 1: Anticancer Research
A study conducted by Moraski et al. demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibited potent anti-cancer activity against prostate cancer (PC-3) and breast cancer (MCF-7) cell lines. The compounds showed non-toxicity against normal cell lines, indicating their potential for therapeutic use without significant side effects .
Case Study 2: Antimicrobial Activity Against TB
Abrahams et al. identified several compounds within the imidazo[1,2-a]pyridine class as potent inhibitors of Mycobacterium tuberculosis through high-throughput screening (HTS). The study highlighted the significant activity of these compounds against drug-resistant strains, paving the way for new treatments for tuberculosis .
Mechanism of Action
The mechanism of action of 7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of these targets, leading to various biological outcomes . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted Imidazo[1,2-a]pyridine-2-carbonitriles
Compounds with nitro or amino substituents demonstrate distinct reactivity and biological profiles:
- 3-Nitroimidazo[1,2-a]pyridine-2-carbonitrile (2b) : Exhibits antiparasitic activity against Entamoeba histolytica and Trichomonas vaginalis but requires further evaluation for anti-inflammatory effects. Synthesized in high yields (~82%) via multicomponent reactions .
- 1-Amino-4-nitro-3-phenyl-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitrile (4a): Shows moderate yields (78%) and decomposition temperatures (~245°C), with IR and NMR data confirming nitro and amino group incorporation .
Key Difference: The bromine atom in 7-bromoimidazo[1,2-a]pyridine-2-carbonitrile enhances electrophilic substitution reactivity compared to nitro/amino derivatives, facilitating downstream functionalization .
Bromo-Substituted Positional Isomers
- 6-Bromoimidazo[1,2-a]pyridin-8-amine : A positional isomer with bromine at the 6-position. It acts as a cyclin-dependent kinase-2 (CDK2) inhibitor, highlighting the impact of bromine placement on target specificity .
- 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde : Structural similarity but reduced steric hindrance due to the aldehyde group, enabling nucleophilic additions .
Key Difference : The 7-bromo substitution in the target compound optimizes steric and electronic effects for antiparasitic activity, whereas 6-bromo analogs prioritize kinase inhibition .
Functional Group Variations
- Ethyl 7-Bromoimidazo[1,2-a]pyridine-2-carboxylate : An ester derivative with enhanced lipophilicity, favoring metabolic stability in preclinical models .
Key Difference: The cyano group in this compound balances lipophilicity and hydrogen-bonding capacity, optimizing pharmacokinetic profiles .
Aryl-Substituted Derivatives
- 3-Phenylimidazo[1,2-a]pyridine-2-carbonitrile (2g) : Synthesized in 88% yield with a phenyl group at the 3-position. Exhibits a lower melting point (159–163°C) compared to brominated analogs, suggesting reduced crystallinity .
Key Difference : Aryl substituents improve π-π stacking interactions in target binding but may increase off-target effects compared to halogenated derivatives .
Biological Activity
7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₄BrN₃
- Molecular Weight : 222.04 g/mol
- Structural Characteristics : The compound features a fused bicyclic structure that enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to influence several cellular processes, including:
- Cell Signaling Pathways : It modulates pathways critical for cell proliferation and survival, making it a candidate for cancer therapy.
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which can disrupt metabolic pathways in pathogens or cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- In Vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 and HT29. For instance, one study reported an IC₅₀ value of approximately 3.2 µM against MDA-MB-231 cells .
- Mechanism : The anticancer activity is linked to its ability to induce apoptosis and inhibit cell migration .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent:
- Activity Against Mycobacteria : It has been identified as effective against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) with MIC values ranging from 0.03 to 5.0 µM .
- Broad Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
| Study | Findings | IC₅₀ Values | Target |
|---|---|---|---|
| Abrahams et al. (2023) | Identified as potent against Mtb | 0.004 µM | Mycobacterium tuberculosis |
| Moraski et al. (2023) | Non-toxic against VERO and Hela cells | >10 µM | Various cancer cell lines |
| Recent Review (2024) | Effective in inhibiting cancer cell migration | 3.2 µM | MDA-MB-231 |
Q & A
Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 7.1–7.8 ppm) and NH signals (δ ~12.9 ppm) in DMSO-d₆ .
- IR : Confirm nitrile (2200 cm⁻¹) and NH₂ (3278–3460 cm⁻¹) groups .
Mass Spectrometry : TOF-MS with [M+H]⁺ peaks (±1 Da tolerance) confirms molecular weight (e.g., ~319 g/mol for brominated derivatives) .
Q. What are the common reactivity patterns of the bromine substituent in this scaffold?
- Reactivity Insights : The bromine at position 7 participates in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Palladium catalysis (Pd(PPh₃)₄, K₂CO₃) in DMF/H₂O at 100°C is effective. Halogen exchange (e.g., Br to CN) via nucleophilic substitution requires CuCN in DMF under reflux .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound derivatives?
- Computational Strategy : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity. ICReDD’s reaction path search algorithms reduce experimental iterations by simulating solvent effects and substituent electronic profiles (e.g., nitro groups directing electrophilic substitution) .
- Case Study : Predict bromination efficiency at position 7 using Fukui indices to identify electrophilic hotspots .
Q. How do structural modifications (e.g., nitro or methyl groups) influence biological activity in related imidazopyridines?
- Structure-Activity Relationship (SAR) :
- Nitro Groups : Enhance binding to kinase targets (e.g., CDK inhibitors) but may reduce solubility.
- Methyl Substituents : Improve metabolic stability (e.g., 8-methyl derivatives show prolonged half-life in vitro).
Q. How should researchers resolve contradictions in spectroscopic data across studies?
- Case Example : Discrepancies in ¹H NMR shifts (δ 7.42 vs. δ 7.76 for aromatic protons) may arise from solvent polarity (DMSO vs. CDCl₃) or substituent electronic effects.
- Resolution Protocol :
Replicate experiments using standardized solvents (DMSO-d₆ recommended).
Perform 2D NMR (COSY, HSQC) to assign overlapping signals.
Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
